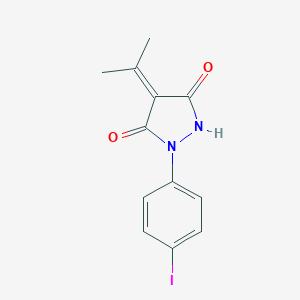
6-Nitroquinoline-4-carboxylic acid
Descripción general
Descripción
6-Nitroquinoline-4-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C10H6N2O4 and a molecular weight of 218.17 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The presence of a nitro group at the 6th position and a carboxylic acid group at the 4th position on the quinoline ring structure makes it a unique and valuable compound for various scientific research and industrial applications.
Métodos De Preparación
The synthesis of 6-Nitroquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic conditions . This method provides a straightforward route to obtain quinoline-4-carboxylic acid derivatives. Another method involves the use of microwave-assisted, one-pot, solvent-free reactions, which offer a greener and more sustainable approach to synthesizing quinoline derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
6-Nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides. Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and dehydrating agents.
Aplicaciones Científicas De Investigación
6-Nitroquinoline-4-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of alkaline phosphatases by binding to their active sites, thereby preventing the dephosphorylation of substrates . This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
6-Nitroquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
4-Quinolinecarboxylic acid: Lacks the nitro group, which affects its chemical reactivity and biological activity.
6-Fluoro-4-quinolinecarboxylic acid: Contains a fluorine atom instead of a nitro group, leading to different pharmacological properties.
2-Methyl-4-quinolinecarboxylic acid: Has a methyl group at the 2nd position, which influences its chemical behavior and applications
Propiedades
IUPAC Name |
6-nitroquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-10(14)7-3-4-11-9-2-1-6(12(15)16)5-8(7)9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORLKHCMDHXIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B401554.png)


![4-[4-(Diethylamino)-2-methoxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B401561.png)



![2-chloro-4-[(2-(2-chloro-4,5-difluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-ethoxyphenyl acetate](/img/structure/B401566.png)

![2-chloro-4-[(2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-ethoxyphenyl acetate](/img/structure/B401571.png)
![2-chloro-6-ethoxy-4-[(2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B401573.png)
![[4-[(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-chloro-6-ethoxyphenyl] acetate](/img/structure/B401576.png)


